H-D-Ser-OEt.HCl

Overview

Description

Preparation Methods

A common method for preparing D-serine ethyl ester hydrochloride involves reacting D-serine with acetic anhydride under appropriate reaction conditions, followed by the addition of hydrochloric acid to obtain the product in the form of hydrochloride . The specific reaction conditions and procedures may vary depending on laboratory conditions and requirements.

Chemical Reactions Analysis

H-D-Ser-OEt.HCl undergoes various chemical reactions, including:

Esterification: The compound is formed through the esterification of D-serine with acetic anhydride.

Hydrolysis: It can be hydrolyzed to yield D-serine and ethanol.

Substitution Reactions: The amino group can participate in substitution reactions with various reagents.

Common reagents and conditions used in these reactions include acetic anhydride for esterification and hydrochloric acid for the formation of the hydrochloride salt . Major products formed from these reactions include D-serine and ethanol.

Scientific Research Applications

H-D-Ser-OEt.HCl has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of biologically active molecules such as drugs and pharmaceutical intermediates.

Biology: The compound is used in solid-phase synthesis and biocatalytic reactions of amino acids.

Industry: It serves as a common amino acid protecting group in various industrial processes.

Mechanism of Action

The mechanism of action of H-D-Ser-OEt.HCl involves its conversion to D-serine, which plays a crucial role in various physiological processes. D-serine acts as a co-agonist at the NMDA (N-methyl-D-aspartate) receptor, a type of glutamate receptor in the brain. This interaction is essential for synaptic plasticity, learning, and memory .

Comparison with Similar Compounds

H-D-Ser-OEt.HCl is unique due to its specific structure and properties. Similar compounds include:

L-Serine Ethyl Ester Hydrochloride: The L-isomer of serine ethyl ester.

D-Serine: The parent compound without the ethyl ester group.

L-Serine: The L-isomer of serine.

These compounds share similar chemical properties but differ in their stereochemistry and specific applications .

Biological Activity

H-D-Ser-OEt.HCl, or H-D-serine ethyl ester hydrochloride, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is particularly relevant in various fields, including pharmacology and biochemistry, due to its influence on cellular processes and interactions.

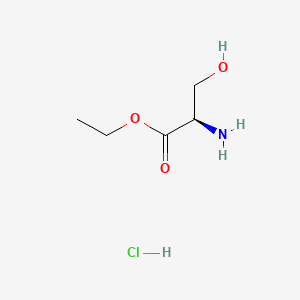

Chemical Structure and Properties

This compound is the hydrochloride salt of D-serine ethyl ester. The molecular formula is CHClNO, indicating the presence of a serine backbone modified with an ethyl ester group. This modification enhances its solubility and bioavailability compared to its parent amino acid.

Neuromodulation : D-serine acts as a co-agonist at the NMDA receptor, which is critical for synaptic plasticity and memory function. The ethyl ester form may enhance the stability and delivery of D-serine to target sites in the nervous system, potentially leading to improved cognitive functions.

Immunomodulatory Effects : Research indicates that D-serine can modulate immune responses. For instance, it has been shown to influence the activity of T-cells and macrophages, which are pivotal in immune regulation. The specific mechanisms involve alterations in cytokine production and T-cell activation pathways.

Biological Activity Data

Recent studies have provided insights into the biological activities of this compound through various experimental setups:

Case Studies

- Cognitive Enhancement : A study investigated the effects of D-serine on cognitive functions in animal models. The administration of this compound resulted in improved spatial learning and memory retention, attributed to enhanced NMDA receptor activity.

- Immune Response Modulation : In vitro experiments showed that this compound could significantly increase the production of anti-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases.

- Polymer Synthesis : Research on the polymerization capabilities of this compound revealed that it can be utilized to synthesize biodegradable polymers, which have potential applications in drug delivery systems.

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJQCLZQSHLSFB-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719230 | |

| Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104055-46-1 | |

| Record name | D-Serine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104055-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.